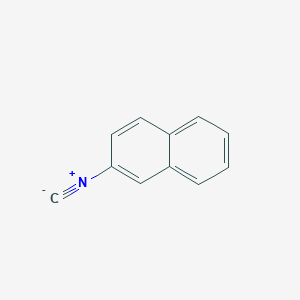
9-Hydroxythymol
Descripción general
Descripción
9-Hydroxythymol is a derivative of thymol, which is an aromatic monoterpenoid phenol. Thymol is typically found in the genera Thymus and Origanum and is known for its pharmacological and industrial relevance. This compound, specifically, has been identified for its antibacterial properties and is isolated from various plant species, including Centipeda minima .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxythymol can be achieved through several methods. One common approach involves the hydroxylation of thymol. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the 9th position of the thymol molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process involves isolating the compound from plants like Centipeda minima using solvents and chromatographic techniques. Chemical synthesis, on the other hand, involves the hydroxylation of thymol using specific catalysts and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxythymol undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9-ketothymol or 9-aldehydethymol.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted thymol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
9-Hydroxythymol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of antimicrobial agents for food preservation and cosmetics
Mecanismo De Acción
The mechanism of action of 9-Hydroxythymol involves its interaction with bacterial cell membranes. It disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This compound also inhibits the synthesis of essential proteins and enzymes in bacteria, further contributing to its antibacterial effects .
Comparación Con Compuestos Similares
Thymol: The parent compound, known for its antimicrobial properties.
8,10-Dihydroxy-9-isobutyryloxythymol: Another thymol derivative with similar antibacterial activity.
8,9,10-Trihydroxythymol: A derivative with multiple hydroxyl groups, enhancing its reactivity
Uniqueness of 9-Hydroxythymol: this compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. Its targeted antibacterial activity and potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
2-(1-hydroxypropan-2-yl)-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPRXFHCRIUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)









